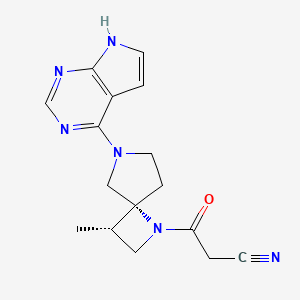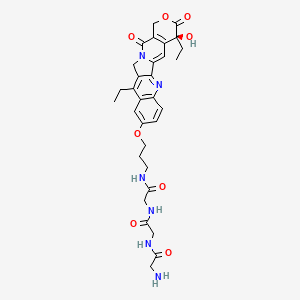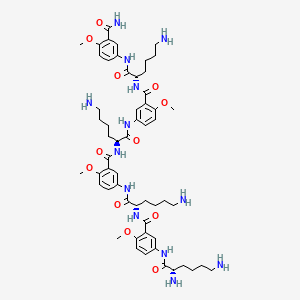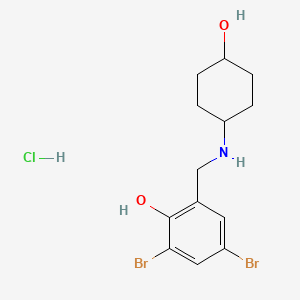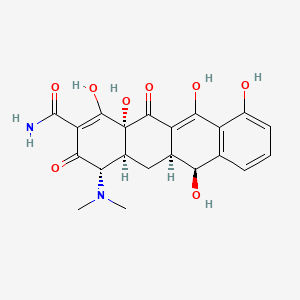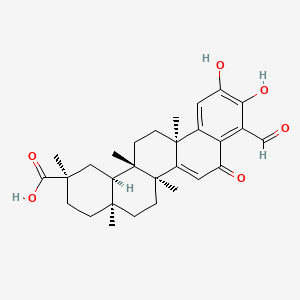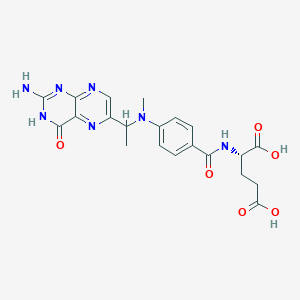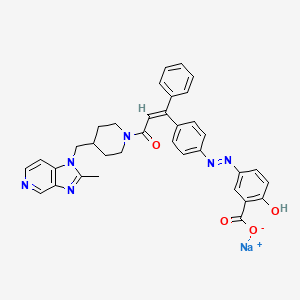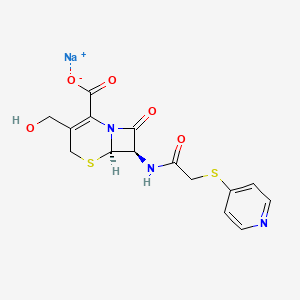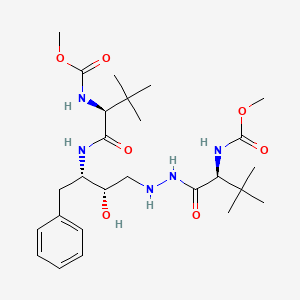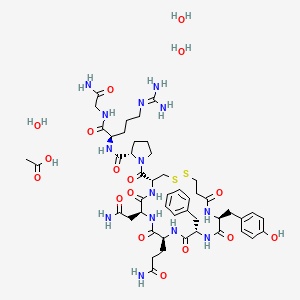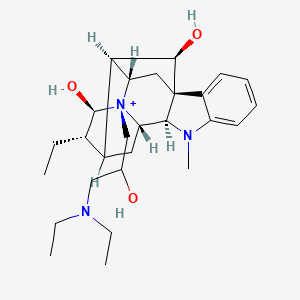
Dithiomolybdic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dithiomolybdic acid is a bioactive chemical.
Applications De Recherche Scientifique
1. Geochemical Behavior and Paleoenvironmental Indicator
Dithiomolybdic acid, as a part of thiomolybdates, plays a significant role in geochemical processes, particularly in sulfidic waters. It has been studied for its behavior in sedimentary rocks and sediments, which are important for understanding Mo deposition mechanisms in anaerobic natural waters. This understanding is crucial for using molybdenum as a paleo-environmental indicator of reducing conditions in historical geological studies (Erickson & Helz, 2000).
2. Optoelectronic Applications
In the field of optoelectronics, dithiomolybdic acid derivatives have been used to enhance the transparency of ultrathin Ag films. This application demonstrates the potential of using these compounds in the development of transparent conductive electrodes for various optoelectronic devices (Chrzanowski et al., 2020).
3. Nanotechnology and Electronics
Research has explored the use of compounds like MoS2, related to dithiomolybdic acid, in nanotechnology and electronics. Few-layer MoS2, with its unique properties, has potential applications in nanoelectronics, optoelectronics, and flexible devices, making it a promising material in the field of advanced material sciences (Ganatra & Zhang, 2014).
4. Medical Applications: Diabetes and Oxidative Stress
Alpha-lipoic acid, a dithiol compound, has been investigated for its potential therapeutic applications in chronic diseases associated with oxidative stress, including diabetes. This research underscores the role of such compounds in managing diabetic complications and mitigating toxicities (Smith et al., 2004).
5. Environmental Monitoring and Toxicology
Studies have shown that compounds like dithane, which contain elements similar to dithiomolybdic acid, can be used for environmental monitoring and understanding the genotoxic effects of pesticides. This highlights the broader application of such compounds in environmental science and toxicology (Asita & Makhalemele, 2009).
Propriétés
Numéro CAS |
16608-22-3 |
|---|---|
Nom du produit |
Dithiomolybdic acid |
Formule moléculaire |
H8MoN2O2S2 |
Poids moléculaire |
228.156 |
Nom IUPAC |
Ammonium dithiomolybdate |
InChI |
InChI=1S/Mo.2H3N.2O.2S/h;2*1H3;;;;/q;;;2*-1;;/p+2 |
Clé InChI |
VFNHXCOESXLGTG-UHFFFAOYSA-P |
SMILES |
[O-][Mo]([O-])(=S)=S.[NH4+].[NH4+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dithiomolybdic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



